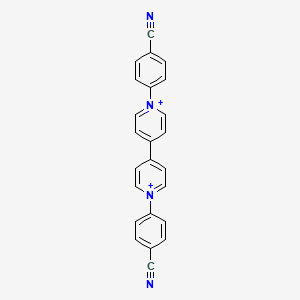
3-Phenethyl-5-phenyloxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenethyl-5-phenyloxazolidine is an organic compound belonging to the oxazolidine class. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Phenethyl-5-phenyloxazolidine can be synthesized through the reaction of ephedrines (ephedrine and pseudoephedrine) with aldehydes such as formaldehyde and acetaldehyde in ethyl acetate . The reaction typically involves dissolving ephedrines in a basic solution and extracting them with ethyl acetate containing the aldehydes. The resulting mixture is then subjected to gas chromatography/mass spectrometry (GC/MS) analysis to confirm the formation of oxazolidines .
Industrial Production Methods
Industrial production methods for oxazolidines often involve similar synthetic routes but on a larger scale. The use of high-purity solvents and controlled reaction conditions is crucial to ensure the quality and yield of the final product. Industrial processes may also include purification steps such as washing with sodium bisulfite solution to remove impurities like acetaldehyde .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenethyl-5-phenyloxazolidine undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the oxazolidine ring, leading to the formation of different products.
Reduction: Reduction reactions can break the oxazolidine ring, resulting in simpler compounds.
Substitution: Substitution reactions can introduce new functional groups into the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxazolidinones, while reduction can yield simpler amines and alcohols .
Wissenschaftliche Forschungsanwendungen
3-Phenethyl-5-phenyloxazolidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Phenethyl-5-phenyloxazolidine involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethyl-5-phenyloxazolidine: Another oxazolidine derivative with similar structural features but different substituents.
2,3,4-Trimethyl-5-phenyloxazolidine: A related compound with additional methyl groups on the oxazolidine ring.
Uniqueness
3-Phenethyl-5-phenyloxazolidine is unique due to its specific phenethyl and phenyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
37154-89-5 |
|---|---|
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
5-phenyl-3-(2-phenylethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C17H19NO/c1-3-7-15(8-4-1)11-12-18-13-17(19-14-18)16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
InChI-Schlüssel |
SQROCMVQBIRUCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OCN1CCC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)
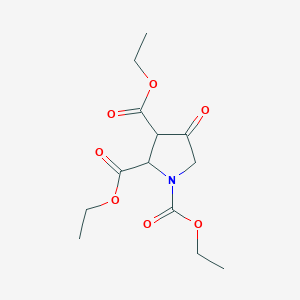

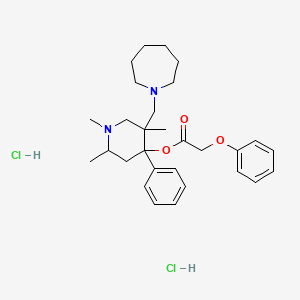


![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)

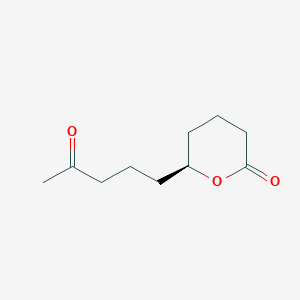
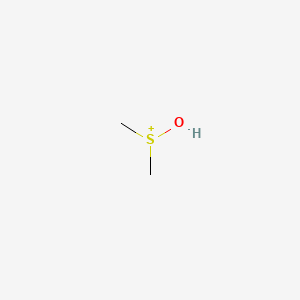
![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)

